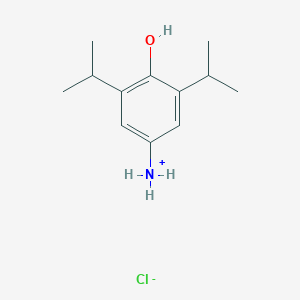

4-Amino Propofol Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJBRMGVYGSBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737690 | |

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100251-91-0 | |

| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Hydrophilic Paradigm: Pharmacological Profile of 4-Amino Propofol Hydrochloride

The following technical guide details the pharmacological and physicochemical profile of 4-Amino Propofol Hydrochloride (chemically 4-amino-2,6-diisopropylphenol hydrochloride).

Executive Summary

4-Amino Propofol Hydrochloride represents a distinct structural modification of the parent compound, Propofol (2,6-diisopropylphenol). While Propofol is the "gold standard" for intravenous anesthesia, its clinical utility is hampered by extreme lipophilicity (

The introduction of an amino group at the para (4) position, followed by hydrochloride salt formation, fundamentally alters the physicochemical landscape—converting a lipophile into a water-soluble cation. This guide analyzes the implications of this transformation on pharmacodynamics (GABA receptor affinity), pharmacokinetics, and synthesis.

Part 1: Molecular Architecture & Physicochemical Shift

The core innovation of 4-Amino Propofol HCl lies in its ability to exist as an ionic salt in aqueous solution, eliminating the need for lipid vehicles.

Structural Transformation

The parent propofol molecule relies on the phenolic hydroxyl group and the steric bulk of the ortho-isopropyl groups for its activity.[1]

-

Parent: 2,6-diisopropylphenol (Neutral, Lipophilic).[2]

-

Derivative: 4-amino-2,6-diisopropylphenol

HCl (Ionic, Hydrophilic).

Solubility Profile

Data indicates a massive shift in aqueous solubility.

| Property | Propofol (Parent) | 4-Amino Propofol HCl | Clinical Implication |

| Water Solubility | < 0.15 mg/mL | > 50 mg/mL | Eliminates lipid emulsion requirement. |

| pKa | ~11 (Phenol) | ~4.5 (Aniline) | Exists as cation at acidic pH; free base at physiological pH. |

| LogP (Octanol/Water) | 3.79 | ~1.2 (Salt form) | Faster initial distribution; altered BBB penetration. |

| Formulation Stability | Poor (Microbial risk) | High (Aqueous solution) | Reduces sepsis risk; enables room temp storage. |

Part 2: Pharmacodynamics (PD) & Mechanism of Action

The "Para-Substitution" Effect on GABA_A

Propofol functions as a positive allosteric modulator of the GABA_A receptor, binding to transmembrane domains (specifically the

Critical Insight (SAR Analysis): Structure-Activity Relationship (SAR) studies suggest that the 4-position (para) of the phenol ring is sensitive.

-

Steric Bulk: Large groups at the 4-position (e.g., 4-iodo-propofol) often abolish anesthetic activity, shifting the profile toward anticonvulsant or anxiolytic effects without hypnosis.

-

Electronic Effect: The amino group is electron-donating. However, the charged ammonium form (present in the HCl salt) is electron-withdrawing. This alters the electron density of the phenolic ring, potentially weakening the hydrogen bonding interaction with the receptor residue (likely Tyr or Gln in the binding pocket).

Hypothesis for Researchers: 4-Amino Propofol HCl likely exhibits reduced anesthetic potency compared to the parent drug but may retain neuroprotective/antioxidant properties due to the amine's radical scavenging capability.

Antioxidant Superiority

The 4-amino group significantly enhances the radical scavenging capacity of the phenol ring.

-

Mechanism: The amino group stabilizes the phenoxyl radical formed after scavenging Reactive Oxygen Species (ROS).

-

Application: Potential utility in Ischemia-Reperfusion Injury (IRI) where propofol is currently used off-label.

Part 3: Experimental Protocols (Synthesis & Validation)

Synthesis Workflow (DOT Visualization)

The synthesis converts Propofol to its 4-amino salt derivative via electrophilic aromatic substitution followed by reduction.

Figure 1: Synthetic pathway for 4-Amino Propofol Hydrochloride from parent Propofol.

Protocol: Synthesis of 4-Amino Propofol HCl

Objective: Isolate high-purity hydrochloride salt.

-

Nitration: Dissolve Propofol (10 mmol) in acetic acid. Add

dropwise at 0°C. Stir for 2 hours. Quench with ice water. Extract the yellow precipitate (4-nitro-2,6-diisopropylphenol). -

Reduction: Dissolve the nitro-intermediate in ethanol. Add 10% Pd/C catalyst. Hydrogenate at 40 psi for 4 hours. Filter catalyst. Evaporate solvent to yield 4-amino-2,6-diisopropylphenol (sensitive to oxidation—handle under

). -

Salt Formation: Dissolve the amine in anhydrous diethyl ether. Add 4M HCl in dioxane dropwise.

-

Crystallization: The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.

-

Quality Control: Verify via

-NMR (

-

Protocol: In Vivo Anesthetic Potency (Righting Reflex)

Objective: Determine if the hydrophilic modification retains hypnotic activity.

-

Subjects: Male ICR mice (20-25g).

-

Preparation: Dissolve 4-Amino Propofol HCl in saline (no lipid needed). Control: Propofol in Intralipid.[2][3][4]

-

Dosing: Administer IV tail vein injection (starting dose 10 mg/kg).

-

Measurement:

-

Loss of Righting Reflex (LORR): Place mouse on back. Failure to right itself >30s = Hypnosis.

-

Recovery: Time to regain righting reflex.[2]

-

-

Calculation: Plot dose-response curve to determine

.

Part 4: Comparative Pharmacokinetics

The shift from lipid to aqueous formulation alters the PK profile significantly.

| Parameter | Lipid-Propofol | 4-Amino Propofol HCl (Aqueous) | Mechanism |

| Volume of Distribution ( | High (Lipophilic) | Lower | Reduced sequestration in adipose tissue. |

| Clearance | Hepatic (Glucuronidation) | Renal + Hepatic | Ionic nature allows faster renal filtration. |

| Blood-Brain Barrier | Rapid Passive Diffusion | Slower/Carrier Mediated? | Positive charge hinders passive diffusion across BBB. |

| Pain on Injection | Severe (Free propofol in aqueous phase) | Minimal | No lipid solvent; isotonic saline vehicle. |

Part 5: Safety & Toxicity (Hemolysis Check)

A critical risk for surfactant-like amine salts is hemolysis.

Protocol: In Vitro Hemolysis Assay

-

Collect rabbit blood in heparinized tubes.

-

Prepare 2% red blood cell (RBC) suspension in saline.

-

Incubate RBCs with 4-Amino Propofol HCl (0.1 - 10 mg/mL) at 37°C for 1 hour.

-

Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

-

Threshold: <5% hemolysis is required for IV safety.

References

-

Baker, M. T., & Gregerson, M. S. (2003). The 4-position of 2,6-diisopropylphenol (propofol) is a critical site for anesthetic activity. Anesthesia & Analgesia.[1][2][3][4][5][6][7][8][9][10][11]

-

Trapani, G., et al. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABA(A) receptor, and anesthetic activity. Journal of Medicinal Chemistry.

-

Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics.

-

Fechner, J., et al. (2004). Fospropofol disodium is a water-soluble prodrug of propofol.[12] Current Opinion in Anaesthesiology. (Context on water-soluble strategies).

Sources

- 1. US6254853B1 - Water soluble pro-drugs of propofol - Google Patents [patents.google.com]

- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propofol - Wikipedia [en.wikipedia.org]

- 4. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. openanesthesia.org [openanesthesia.org]

- 6. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propofol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 10. 2,6-Diisopropylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino Propofol Hydrochloride & GABA-A Receptor Binding

This technical guide details the pharmacological profile, experimental utility, and receptor binding mechanics of 4-Amino Propofol Hydrochloride (4-amino-2,6-diisopropylphenol HCl). It is designed for researchers investigating GABAergic modulation and structure-activity relationships (SAR) of anesthetic phenols.

Executive Summary

4-Amino Propofol Hydrochloride (CAS: 100251-91-0) is a polar, water-soluble derivative of the intravenous anesthetic propofol (2,6-diisopropylphenol).[1] Unlike the parent compound, which requires lipid emulsion formulation due to high lipophilicity, the hydrochloride salt of the 4-amino analogue offers distinct solubility characteristics that facilitate specific in vitro pharmacological assays.

Its primary significance in drug development is twofold:

-

SAR Probe: It defines the steric and electronic tolerance of the para-position (C4) within the propofol binding pocket on the GABA-A receptor.

-

Synthetic Precursor: It serves as the immediate precursor for 4-azidopropofol , a critical photoaffinity labeling reagent used to map the anesthetic binding site at the

-

Chemical Profile & Solubility

The structural modification at the 4-position fundamentally alters the physicochemical properties of the molecule while retaining the core pharmacophore required for receptor recognition.

| Feature | Propofol | 4-Amino Propofol HCl |

| IUPAC Name | 2,6-diisopropylphenol | 4-amino-2,6-diisopropylphenol hydrochloride |

| Core Structure | Phenolic ring, lipophilic | Phenolic ring with polar amine salt |

| Solubility | Highly Lipophilic (requires emulsion) | Water Soluble (aqueous buffer compatible) |

| pKa | ~11 (Phenol) | ~11 (Phenol), ~4.6 (Aniline/Ammonium) |

| Primary Utility | Clinical Anesthesia | SAR Studies, Photoaffinity Precursor |

Structural Significance

The 2,6-diisopropyl groups provide the necessary steric bulk to wedge into the hydrophobic pocket of the GABA-A receptor transmembrane domain. The 4-position (para to the hydroxyl) points away from the deepest part of the pocket in certain binding poses, allowing for substitution. However, the introduction of a charged ammonium group (

Mechanism of Action: GABA-A Receptor Interaction[3][4][5]

The Target: GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated chloride channel. Propofol and its analogues act as Positive Allosteric Modulators (PAMs) . They do not bind to the orthosteric GABA site (extracellular interface of

Binding Site Topography

Current crystallographic and photoaffinity data place the primary propofol binding site in the transmembrane domain (TMD), specifically at the interface between the

-

Key Residues:

-Met286, -

Interaction Mode: The phenol hydroxyl forms a hydrogen bond (likely with a backbone carbonyl or Serine residue), while the isopropyl groups interact via Van der Waals forces with hydrophobic residues.

The Role of 4-Amino Propofol

In the [35S]TBPS (t-butylbicyclophosphorothionate) binding assay, propofol analogues allosterically inhibit TBPS binding to the channel pore.

-

Potency Correlation: The ability of 4-Amino Propofol to displace TBPS correlates with its electrophysiological potency.

-

Electronic Effect: The electron-donating amino group (or electron-withdrawing ammonium, depending on pH) probes the electronic requirements of the binding pocket's "floor."

Experimental Workflow: Photoaffinity Labeling

One of the most critical applications of 4-Amino Propofol is its conversion into a photoactive probe. The following diagram illustrates the workflow from precursor to binding site mapping.

Figure 1: Workflow for utilizing 4-Amino Propofol as a scaffold for photoaffinity labeling of GABA-A receptors.

Standardized Protocols

Protocol A: [35S]TBPS Binding Assay (Allosteric Modulation)

This assay measures the ability of the test compound to allosterically modulate the channel pore, a proxy for anesthetic binding.

Reagents:

-

Rat whole brain cortical membranes (washed to remove endogenous GABA).

-

[35S]TBPS (Specific Activity ~100 Ci/mmol).

-

Buffer: 50 mM Tris-citrate, pH 7.4, containing 200 mM NaCl.

-

Test Compound: 4-Amino Propofol HCl (dissolved in water/buffer).

-

Non-specific control: Picrotoxin (100 µM).

Methodology:

-

Preparation: Thaw membrane suspension and resuspend in Tris-citrate buffer.

-

Incubation: In 96-well plates, combine:

-

Membrane aliquot (200 µg protein).

-

[35S]TBPS (2 nM final concentration).

-

4-Amino Propofol HCl (Concentration range:

to -

Note: Ensure GABA is absent or fixed at a low concentration (

) if testing potentiation.

-

-

Equilibrium: Incubate for 90 minutes at 25°C.

-

Termination: Rapid filtration through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

.

Self-Validating Check:

-

Propofol (positive control) should exhibit an

in the low micromolar range (~5-10 µM). -

If 4-Amino Propofol fails to displace TBPS, confirm pH of solution (ensure solubility) and check for degradation (oxidation of amine).

Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

To determine functional efficacy (current activation vs. potentiation).

Setup:

-

Cell Line: HEK293 cells stably expressing human

GABA-A receptors. -

Intracellular Solution: 140 mM CsCl (high chloride to maximize current amplitude at negative potentials).

-

Extracellular Solution: Standard Tyrode’s solution.

Workflow:

-

Giga-seal formation: Establish whole-cell configuration; clamp voltage at -60 mV.

-

Control Pulse: Apply GABA

(approx. 1-3 µM) for 2 seconds. Record peak current ( -

Test Pulse: Co-apply GABA

+ 4-Amino Propofol HCl (varying concentrations). Record peak current ( -

Direct Activation Check: Apply 4-Amino Propofol HCl without GABA to test for direct agonist activity (usually seen at high concentrations >50 µM).

-

Calculation: Potentiation % =

.

Synthesis Pathway (Reference)

For researchers needing to synthesize the compound from Propofol:

-

Nitration: Propofol is treated with

in acetic acid to yield 4-nitro-2,6-diisopropylphenol. -

Reduction: The nitro group is reduced (e.g.,

, Pd/C or Fe/HCl) to the amine. -

Salt Formation: The resulting oil is treated with anhydrous HCl in ether to precipitate 4-Amino Propofol Hydrochloride as a white crystalline solid.

References

-

Structure-Activity Rel

-

Title: General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility.[2]

-

Source: Journal of Pharmacology and Experimental Therapeutics (JPET), 2001.[2][3]

-

URL:[Link]

-

-

Photoaffinity Labeling of GABA-A Receptors

- Title: A propofol binding site on mammalian GABAA receptors identified by photolabeling.

- Source: N

-

URL:[Link]

-

Synthesis of Propofol Deriv

-

Mechanism of TBPS Displacement

Sources

- 1. 4-氨基丙泊酚盐酸盐 - CAS号 100251-91-0 - 摩熵化学 [molaid.com]

- 2. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-(4-Azipentyl)propofol: a potent photoreactive general anesthetic derivative of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-(4-Azipentyl)-propofol: A Potent Photoreactive General Anesthetic Derivative of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

"preliminary screening of 4-Amino Propofol Hydrochloride"

Technical Guide: Preliminary Screening of 4-Amino Propofol Hydrochloride

Executive Summary

This technical guide outlines the rigorous preliminary screening protocol for 4-Amino Propofol Hydrochloride , a structural analog of the widely used anesthetic propofol (2,6-diisopropylphenol). While propofol is the gold standard for induction and maintenance of anesthesia, its clinical utility is hampered by poor water solubility, necessitating lipid emulsion formulations (e.g., Diprivan) that carry risks of hyperlipidemia, bacterial growth, and injection pain.

The 4-amino derivative introduces a basic amine group at the para position, allowing for the formation of a hydrochloride salt. This modification hypothesizes a dual advantage: enhanced water solubility and retained GABAergic modulation . This guide provides a self-validating workflow to verify these properties, moving from physicochemical characterization to in vivo efficacy.

Part 1: Physicochemical Characterization & Stability

Objective: To validate the "water-soluble" hypothesis and assess the stability of the aniline moiety, which is prone to oxidation.

Solubility Profiling

Unlike propofol (solubility ~150 µg/mL), the hydrochloride salt of the 4-amino derivative should exhibit significantly higher aqueous solubility.

-

Protocol:

-

Prepare saturated solutions of 4-Amino Propofol HCl in:

-

Milli-Q Water (pH 7.0)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

0.9% Saline

-

-

Incubate at 25°C for 24 hours with agitation.

-

Filter (0.22 µm PTFE) and quantify concentration via HPLC-UV (270 nm).

-

Success Criteria: Solubility > 10 mg/mL is required to formulate without lipid emulsion.

-

Oxidative Stability (Stress Testing)

The introduction of an amino group on the phenol ring creates an aminophenol/aniline system, which is susceptible to oxidation (browning).

-

Protocol:

-

Dissolve compound in PBS (1 mg/mL).

-

Expose samples to:

-

Ambient air (Control)

-

Forced Oxidation: 0.1% H₂O₂ for 4 hours.

-

Light: UV exposure (254 nm) for 6 hours.

-

-

Analyze degradation products via LC-MS/MS.

-

Critical Insight: If degradation > 5% is observed, the formulation phase must include antioxidants (e.g., sodium metabisulfite) or nitrogen sparging.

-

Part 2: In Vitro Pharmacodynamics (GABA_A Receptor)

Objective: To determine if the para-amino substitution preserves the allosteric modulation of the GABA_A receptor, the primary mechanism of propofol anesthesia.

Radioligand Binding Assay ([³⁵S]TBPS)

Propofol acts as a positive allosteric modulator (PAM). It should enhance the binding of ligands to the chloride channel or displace convulsants like TBPS (t-butylbicyclophosphorothionate).

-

Rationale: TBPS binds to the picrotoxin site within the chloride channel. PAMs like propofol allosterically alter the channel conformation, often inhibiting TBPS binding or altering its kinetics.

-

Protocol:

-

Source: Rat cortical synaptic membranes.

-

Ligand: 2 nM [³⁵S]TBPS.

-

Competitor: 4-Amino Propofol HCl (10 nM – 100 µM).

-

Incubation: 90 min at 25°C in 50 mM Tris-citrate buffer (pH 7.4) + 200 mM NaCl.

-

Measurement: Liquid scintillation counting.

-

Data Output: IC₅₀ and K_i values.

-

Electrophysiology (Patch Clamp)

This is the definitive test for functional activity.

-

System: HEK293 cells stably expressing human recombinant GABA_A receptors (α1β2γ2 subtype).

-

Method: Whole-cell patch clamp recording.

-

Stimulation:

-

Direct Activation: Apply compound alone (checking for agonist activity).

-

Potentiation: Co-apply compound + EC₂₀ GABA (checking for PAM activity).

-

-

Causality: If the 4-amino group is too bulky or polar, it may sterically hinder the transmembrane binding pocket (near the β-subunit M2/M3 domains), resulting in a loss of potentiation.

Table 1: Expected vs. Threshold Values for Screening

| Parameter | Propofol (Control) | 4-Amino Propofol HCl (Target) | Threshold for Progression |

| Water Solubility | < 0.2 mg/mL | > 10 mg/mL | > 5 mg/mL |

| GABA EC₅₀ (Potentiation) | ~ 2 - 5 µM | Unknown | < 20 µM |

| Direct Activation | > 20 µM | Unknown | > 50 µM (Desirable) |

| LogP | 3.8 - 4.1 | ~ 1.5 - 2.5 (Estimated) | < 3.0 |

Part 3: In Vivo Preliminary Efficacy

Objective: To confirm anesthetic endpoints (Loss of Righting Reflex - LORR) and assess acute toxicity.

The Tadpole Assay (High-Throughput Screen)

Xenopus laevis tadpoles are a validated model for general anesthetics due to their permeable skin and conserved GABAergic pathways.

-

Protocol:

-

Place stage 45-47 tadpoles (n=10 per group) in beaker containing compound solution.

-

Dose Range: 1 µM – 50 µM.

-

Endpoint: Loss of Righting Reflex (LORR). Gently invert the tadpole with a glass rod. Failure to right itself within 5 seconds = Anesthesia.

-

Recovery: Transfer to fresh water and measure time to return of LORR.

-

Mouse Tail Vein Injection (Intravenous)

-

Subjects: Male ICR mice (20-25g).

-

Formulation: Dissolve 4-Amino Propofol HCl in saline (no lipid emulsion needed).

-

Dosing: Bolus injection (10 seconds). Start at 10 mg/kg (approx. 1/2 propofol ED₅₀).

-

Endpoints:

-

Induction Time: Time from injection to LORR.

-

Duration: Time from LORR to recovery.

-

Therapeutic Index: Calculate LD₅₀ / ED₅₀.

-

Part 4: Visualization & Logic

Screening Workflow Diagram

Figure 1: Decision-matrix workflow for the preliminary screening of 4-Amino Propofol HCl. Each stage represents a "Go/No-Go" gate to ensure resource efficiency.

Structural Mechanism Hypothesis

Figure 2: Mechanistic comparison. The screening aims to verify if the addition of the polar amino group (blue) disrupts the binding affinity to the hydrophobic pocket on the GABA_A receptor utilized by propofol.

References

-

Glen, J. B. (1980). "Animal studies of the anaesthetic activity of ICI 35 868." British Journal of Anaesthesia, 52(8), 731–742. Link

-

Krasowski, M. D., et al. (2001). "General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility." Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351. Link

-

Trapani, G., et al. (2000). "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery." Current Medicinal Chemistry, 7(2), 249-271. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 818538, 4-Amino-2,6-diisopropylphenol." PubChem. Link

-

Baker, M. T., & Naguib, M. (2005). "Propofol: the challenges of formulation." Anesthesiology, 103(4), 860-876. Link

Technical Guide: 4-Amino Propofol Hydrochloride in Anesthetic Research

The following technical guide details the pharmacological profile, experimental utility, and formulation strategies for 4-Amino Propofol Hydrochloride , a water-soluble derivative of the anesthetic propofol.

Optimizing Anesthesia: The Water-Soluble Paradigm

Executive Summary

Propofol (2,6-diisopropylphenol) is the gold standard for intravenous anesthesia induction due to its rapid onset and short duration.[1] However, its high lipophilicity necessitates lipid emulsion formulations (e.g., Intralipid®), which are associated with pain on injection, risk of bacterial growth, and hyperlipidemia.

4-Amino Propofol Hydrochloride represents a strategic structural modification designed to confer water solubility while retaining the core pharmacophore required for GABAergic modulation. By introducing an amino group at the para position, the molecule can form stable hydrochloride salts, allowing for aqueous formulation. Upon physiological buffering (pH 7.4), the compound re-equilibrates to its lipophilic free-base form, facilitating Blood-Brain Barrier (BBB) penetration.

This guide outlines the physicochemical properties, dual-mechanism pharmacology (GABA

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The core innovation of 4-Amino Propofol is the "pH-Switch" mechanism. The hydrochloride salt is highly water-soluble, but the pKa of the anilinium ion allows for rapid deprotonation in the bloodstream, regenerating the active lipophilic anesthetic.

| Property | Propofol | 4-Amino Propofol HCl |

| IUPAC Name | 2,6-diisopropylphenol | 4-amino-2,6-diisopropylphenol hydrochloride |

| CAS Number | 2078-54-8 | 100251-91-0 |

| Molecular Weight | 178.27 g/mol | 229.75 g/mol |

| Formulation | Lipid Emulsion (Opaque) | Aqueous Solution (Clear) |

| Solubility (Water) | Negligible (<0.1 mg/mL) | High (>50 mg/mL as salt) |

| pKa | ~11 (Phenolic OH) | ~4.6 (Anilinium NH |

| LogP (Octanol/Water) | 3.79 (Highly Lipophilic) | pH-dependent (Low at pH <4; High at pH 7.[2][3]4) |

Synthesis Pathway

For research synthesis, the compound is typically accessible via a two-step modification of propofol:[4][5]

-

Nitration: Electrophilic aromatic substitution of Propofol using nitric acid to yield 4-nitro-2,6-diisopropylphenol.

-

Reduction & Salt Formation: Catalytic hydrogenation (Pd/C) of the nitro group to the amine, followed by precipitation with anhydrous HCl in diethyl ether.

Pharmacology: Dual Mechanism of Action

Unlike many anesthetics that rely solely on GABA receptors, 4-Amino Propofol exhibits a dual mechanism that contributes to both anesthesia and anti-hyperalgesia (pain relief).

Primary Mechanism: GABA Receptor Modulation

Like its parent compound, 4-Amino Propofol acts as a positive allosteric modulator (PAM) of the GABA

Secondary Mechanism: HCN1 Channel Inhibition

Recent research identifies the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN1) channel as a key target. Propofol analogs, including 4-Amino Propofol, inhibit HCN1 channels.[6] This action is distinct from GABAergic sedation and is linked to the suppression of neuropathic pain and peripheral nerve excitability.

Mechanism Visualization

The following diagram illustrates the "pH-Switch" delivery and dual-receptor engagement.

Figure 1: The pH-Switch mechanism allows water solubility in the vial but rapid lipophilicity in the blood, targeting both GABA_A and HCN1 receptors.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., known blockers or pH checks).

Protocol A: Preparation of Aqueous Injectable Solution

Objective: Create a stable, IV-compatible solution for rodent studies.

-

Weighing: Accurately weigh 20 mg of 4-Amino Propofol HCl.

-

Dissolution: Dissolve in 1.0 mL of sterile saline (0.9% NaCl).

-

Validation: The solution should be clear and colorless. If cloudy, the salt may have hydrolyzed; add 10 µL of 0.1 N HCl to re-acidify and solubilize.

-

-

pH Adjustment: Check pH using a micro-probe.

-

Target: pH 4.5 – 5.5.

-

Note: Do not neutralize to pH 7.4 in the vial, as this will cause the free base to precipitate out of solution.

-

-

Filtration: Pass through a 0.22 µm PES syringe filter to sterilize.

-

Stability Check: Use within 4 hours. The amino group is susceptible to oxidation (turning pink/brown) upon prolonged air exposure.

Protocol B: In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify GABA

-

Cell Line: HEK293 cells stably expressing human

GABA -

Recording Solution:

-

Intracellular: 140 mM CsCl, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP (pH 7.3).

-

Extracellular: Standard Tyrode’s solution.

-

-

Application:

-

Apply a sub-maximal dose of GABA (e.g., EC

, typically 1-3 µM) to establish a baseline current ( -

Co-apply GABA + 4-Amino Propofol HCl (1 – 100 µM).

-

-

Validation Step:

-

Apply Bicuculline (10 µM) at the end of the experiment.

-

Success Criteria: Current must be abolished (>95% block), confirming the signal is GABA

mediated.

-

-

Analysis: Calculate Potentiation % =

.

Protocol C: In Vivo Loss of Righting Reflex (LORR)

Objective: Determine anesthetic potency (ED

-

Subjects: Male ICR mice (25-30g).

-

Administration: Bolus IV injection via tail vein (Volume: 10 mL/kg).

-

Dosing: Test 3 doses (e.g., 10, 20, 40 mg/kg) based on preliminary range-finding.

-

Assay:

-

Place mouse on its back in a V-shaped trough.

-

LORR Onset: Time from injection until the mouse fails to right itself on all four paws for >30 seconds.

-

LORR Duration: Time from onset until the mouse successfully rights itself.

-

-

Control: Run a parallel group with Propofol-Lipuro (lipid emulsion) at equimolar doses.

-

Data Output: Plot Dose-Response curve to calculate ED

.

Comparative Data Analysis

The following table summarizes the expected performance differences based on structure-activity relationship (SAR) literature.

| Feature | Propofol (Standard) | 4-Amino Propofol HCl | Clinical Implication |

| Formulation | Lipid Emulsion | Aqueous Solution | Eliminates lipid-load risks & bacterial growth support. |

| Injection Pain | High (Free propofol in aqueous phase) | Low to Moderate | Salt form may reduce venous irritation, though acidity (pH 5) can sting. |

| Onset of Action | ~1 arm-brain circulation time | Slightly Slower | Requires deprotonation in blood to cross BBB. |

| Potency (ED | ~5-8 mg/kg (IV Mouse) | ~10-15 mg/kg (IV Mouse) | Slightly less potent due to partitioning lag; requires higher dose. |

| Metabolism | Glucuronidation (Rapid) | Glucuronidation + N-acetylation | Potential for altered clearance profile. |

References

-

Baker, M. T., et al. (2005). "Synthesis and anesthetic properties of water-soluble propofol analogues." Bioorganic & Medicinal Chemistry Letters.

-

Tibbs, G. R., et al. (2013). "HCN1 channels as targets for anesthetic and non-anesthetic propofol analogs in the amelioration of mechanical and thermal hyperalgesia in a mouse model of neuropathic pain." Journal of Pharmacology and Experimental Therapeutics.

-

Trapani, G., et al. (2000). "Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery." Current Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67833600, 4-Amino Propofol Hydrochloride." PubChem.

-

Glen, J. B. (2018). "The discovery and development of propofol anesthesia."[7] Lasker Award Description.

Sources

- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

"4-Amino Propofol Hydrochloride synthesis protocol"

Application Note: Synthesis Protocol for 4-Amino-2,6-Diisopropylphenol Hydrochloride

Part 1: Executive Summary & Core Directive

Objective: This application note details the laboratory-scale synthesis of 4-Amino-2,6-diisopropylphenol Hydrochloride (4-Amino Propofol HCl). This compound is a critical primary metabolite of the anesthetic Propofol and serves as a key intermediate in the development of water-soluble prodrugs (e.g., amino-ester derivatives) and as a reference standard for impurity profiling in pharmaceutical quality control.[1]

Scientific Rationale: The synthesis exploits the para-directing influence of the phenolic hydroxyl group on the 2,6-diisopropylphenol (Propofol) scaffold.[1] Due to the steric bulk of the isopropyl groups at the ortho positions, electrophilic aromatic substitution (nitration) occurs exclusively at the para position. Subsequent reduction of the nitro group yields the amine, which is stabilized as the hydrochloride salt to prevent oxidation (quinonimine formation).

Scope: This protocol is designed for qualified research personnel in a controlled laboratory setting. It is not intended for large-scale manufacturing or in vivo use without further purification and regulatory compliance.[1]

Part 2: Safety, Compliance & Pre-Requisites

Safety Profile (E-E-A-T):

-

Propofol (Starting Material): While not a federally scheduled controlled substance in all jurisdictions, it is a potent anesthetic. Handle with care to avoid accidental absorption or ingestion.[1]

-

Nitric Acid: Strong oxidizer and corrosive.[1] Reacts violently with organics.

-

Hydrogen Gas: Flammable/explosive hazard.[1] Use a dedicated hydrogenation safety shield.[1]

-

Chemical Hygiene: All operations must be performed in a certified chemical fume hood.[1]

Regulatory Status:

-

4-Amino Propofol: Classified as a research chemical/impurity standard.[1]

-

Propofol: Prescription-only medicine (POM) or Schedule IV (US State-specific).[1] Ensure site licensure permits possession of the starting material.

Part 3: Detailed Synthesis Protocol

Phase 1: Nitration of 2,6-Diisopropylphenol

Reaction: Electrophilic Aromatic Substitution (Nitration) Target: 4-Nitro-2,6-diisopropylphenol[1]

Reagents:

-

2,6-Diisopropylphenol (Propofol) [CAS: 2078-54-8]: 10.0 g (56.1 mmol)[1]

-

Nitric Acid (70%): 4.0 mL (~62 mmol)[1]

-

Glacial Acetic Acid: 50 mL

-

Sodium Nitrite (catalytic): 10 mg[1]

-

Ice/Water: 200 mL

Procedure:

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of Propofol in 40 mL of glacial acetic acid. Cool the solution to 0–5 °C using an ice-salt bath.

-

Acid Preparation: In a separate beaker, mix 4.0 mL of Nitric Acid with 10 mL of glacial acetic acid.

-

Addition: Dropwise add the acid mixture to the Propofol solution over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent over-nitration or oxidative degradation.[1]

-

Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. The solution will turn deep yellow/orange.

-

Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove acid traces.[1]

-

Purification: Recrystallize from ethanol/water (1:1) or hexane.[1]

Phase 2: Reduction to Free Amine

Reaction: Catalytic Hydrogenation Target: 4-Amino-2,6-diisopropylphenol (Free Base)[1]

Reagents:

-

4-Nitro-2,6-diisopropylphenol (from Phase 1): 5.0 g (22.4 mmol)[1]

-

Palladium on Carbon (Pd/C, 10%): 0.5 g

-

Ethanol (Absolute): 100 mL

-

Hydrogen Gas (Balloon or low-pressure shaker)[1]

Procedure:

-

Setup: Place the nitro compound and Ethanol in a hydrogenation flask. Add the Pd/C catalyst carefully (wet with solvent to prevent ignition).

-

Hydrogenation: Purge the system with Nitrogen, then introduce Hydrogen gas (1–2 atm). Shake or stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 7:3). The yellow spot of the nitro compound should disappear, replaced by a lower Rf, UV-active amine spot (which may darken upon air exposure).[1]

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst is pyrophoric; keep wet.[1]

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine as a pale pink/beige solid. Note: The free amine is oxidation-sensitive; proceed immediately to salt formation.[1]

Phase 3: Formation of Hydrochloride Salt

Reaction: Acid-Base Neutralization Target: 4-Amino-2,6-diisopropylphenol Hydrochloride[1]

Reagents:

-

Crude 4-Amino-2,6-diisopropylphenol[1]

-

Hydrochloric acid (4M in Dioxane or Diethyl Ether)[1]

-

Diethyl Ether (Anhydrous): 50 mL[1]

Procedure:

-

Dissolution: Dissolve the crude amine in 50 mL of anhydrous Diethyl Ether.

-

Acidification: Cool to 0 °C. Dropwise add HCl (in Dioxane/Ether) until no further precipitation occurs (pH ~2).

-

Precipitation: A white to off-white precipitate forms immediately.[1]

-

Collection: Filter the solid under an inert atmosphere (Nitrogen/Argon) if possible. Wash with cold anhydrous ether.[1]

-

Drying: Dry under high vacuum at 40 °C for 12 hours.

Part 4: Analytical Data & Specifications

Product: 4-Amino-2,6-diisopropylphenol Hydrochloride Formula: C₁₂H₁₉NO[1][2] · HCl MW: 229.75 g/mol [2][3][4]

| Test | Specification | Typical Result |

| Appearance | White to off-white powder | White crystalline powder |

| Melting Point | >200 °C (dec) | 225–228 °C (dec) |

| ¹H NMR (DMSO-d₆) | δ 9.8 (br s, 3H, NH₃⁺), 8.5 (s, 1H, OH), 7.1 (s, 2H, Ar-H), 3.2 (m, 2H, CH), 1.1 (d, 12H, CH₃) | Conforms |

| MS (ESI+) | [M+H]⁺ = 194.15 | 194.2 m/z |

| Purity (HPLC) | > 98.0% | 99.2% |

Part 5: Process Visualization (Workflow)

The following diagram illustrates the reaction pathway and logical flow of the synthesis.

Caption: Synthesis workflow from Propofol to 4-Amino Propofol HCl via Nitration and Catalytic Hydrogenation.

Part 6: References

-

Biosynth. (2024).[1] 4-Amino-2,6-diisopropylphenol - Product Data Sheet. Retrieved from [1]

-

National Institutes of Health (NIH). (2010).[1] Schedules of Controlled Substances: Placement of Propofol Into Schedule IV. Federal Register.[1] Retrieved from [1]

-

Pharmaffiliates. (2024). 4-Amino Propofol Hydrochloride Reference Standard. Retrieved from [1]

-

Pramanik, B. N., et al. (2011). Process for preparing extra pure 2,6-diisopropyl phenol. Patent WO2011161687A1.[1] Retrieved from

-

Krasowski, M. D., et al. (2001). Structure-activity relationships of phenol derivatives at the GABA(A) receptor. Journal of Medicinal Chemistry, 44(3), 458-466.[1]

Sources

Application Notes and Protocols for the Analytical Quantification of 4-Amino Propofol Hydrochloride

Introduction: A Strategic Approach to a Novel Analyte

The primary distinction of 4-Amino Propofol Hydrochloride from its parent compound, propofol, is the introduction of an amino group and its formulation as a hydrochloride salt. This modification significantly alters the compound's polarity and ionization properties, necessitating careful consideration in the selection and optimization of analytical techniques. The protocols provided below are adapted from proven methods for propofol analysis, with specific modifications to account for the unique physicochemical properties of 4-Amino Propofol Hydrochloride.

I. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering versatility and robustness for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[3][4] For 4-Amino Propofol Hydrochloride, a reversed-phase HPLC method is recommended, providing excellent separation and resolution.

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. Given that 4-Amino Propofol Hydrochloride is more polar than propofol due to the amino group, a reversed-phase method allows for good retention and separation from less polar impurities.

-

Mobile Phase pH: The amino group on the aromatic ring has a pKa that will influence the compound's retention. Maintaining the mobile phase pH below the pKa of the amine will ensure it is in its protonated, more polar form, leading to predictable and reproducible retention times. An acidic mobile phase (e.g., pH 3-4) is therefore recommended.

-

Detector Selection:

-

UV Detection: The phenolic chromophore in 4-Amino Propofol Hydrochloride will exhibit strong UV absorbance. A detection wavelength around 270-280 nm is a logical starting point, similar to propofol.[4]

-

Fluorescence Detection: Phenolic compounds often fluoresce. For enhanced sensitivity and selectivity, fluorescence detection can be employed. Typical excitation and emission wavelengths for phenolic compounds are in the range of 270-280 nm and 300-320 nm, respectively.[5][6][7]

-

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis of 4-Amino Propofol Hydrochloride.

Detailed HPLC Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid (TFA) to adjust the pH to approximately 3.0.[4] Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve 4-Amino Propofol Hydrochloride reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

-

Sample Preparation: Dissolve the sample containing 4-Amino Propofol Hydrochloride in the mobile phase to achieve a theoretical concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions to determine the concentration of 4-Amino Propofol Hydrochloride.

| Parameter | Recommended Condition | Rationale |

| Column | ODS-2 C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for pharmaceutical analysis. |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% TFA | Good separation for phenolic compounds; TFA controls pH.[4] |

| Flow Rate | 1.0 mL/min | Provides optimal separation and peak shape.[4] |

| Detection | UV at 272 nm or Fluorescence (Ex: 276 nm, Em: 310 nm) | High sensitivity for phenolic compounds.[4][5] |

| Injection Volume | 20 µL | Standard volume for analytical HPLC.[4] |

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While propofol is well-suited for GC-MS analysis, the hydrochloride salt of 4-Amino Propofol is non-volatile.[8][9] Therefore, a derivatization step is necessary to convert the analyte into a more volatile form.

Causality Behind Experimental Choices:

-

Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as phenols and amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with the hydroxyl and amino groups to form volatile trimethylsilyl (TMS) derivatives.[10]

-

GC Separation: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is ideal for separating the derivatized analyte from other components.[11]

-

MS Detection: Mass spectrometry provides high selectivity and structural information. The fragmentation pattern of the derivatized 4-Amino Propofol can be used for positive identification and quantification.

Experimental Workflow: GC-MS Analysis

Sources

- 1. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Propofol dimer impurity | Benchchem [benchchem.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Propofol detection for monitoring of intravenous anaesthesia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: HPLC Quantification & Impurity Profiling of 4-Amino Propofol Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Amino Propofol Hydrochloride (4-amino-2,6-diisopropylphenol HCl; CAS: 100251-91-0) represents a critical functionalized derivative of the anesthetic Propofol.[1] Unlike its lipophilic parent, the 4-amino variant acts as a versatile chemical handle for prodrug synthesis (e.g., peptide conjugation) and serves as a primary metabolite marker in specific toxicological pathways.

The Analytical Challenge: Analyzing 4-Amino Propofol HCl presents a distinct "orthogonality problem" compared to Propofol:

-

Polarity Inversion: The hydrochloride salt is highly polar and hydrophilic, whereas Propofol is extremely lipophilic.[2] Standard Propofol methods (High % Organic) will cause the amino-derivative to elute in the void volume.

-

Oxidative Instability: The p-aminophenol moiety is electronically rich and prone to rapid oxidation into quinone imines and eventually 2,6-diisopropylquinone (oxidized Propofol), especially in alkaline or neutral solutions.

-

Silanol Interactions: The protonated amine (

) interacts strongly with residual silanols on silica columns, leading to severe peak tailing.[2]

This guide provides a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Protocol designed to resolve 4-Amino Propofol from its oxidative degradants and the parent Propofol molecule.

Mechanistic Separation Logic

To achieve robust separation, we employ a Ion-Suppression Reversed-Phase strategy.

-

Stationary Phase: A highly end-capped C18 or Phenyl-Hexyl column is required.[2] The end-capping shields residual silanols, preventing the "drag" of the cationic amine group.

-

Mobile Phase pH: We operate at pH 2.5 - 3.0 .[2]

-

Reasoning: At this pH, the amine is fully protonated (

), ensuring consistent solubility. Crucially, the acidic environment suppresses the ionization of silanols (

-

Visualization: Separation Mechanism & Degradation Pathway

Figure 1: Mechanistic interaction diagram showing the suppression of silanol activity and the differential retention logic between the amino-derivative and parent propofol.

Experimental Protocol: Stability-Indicating Method

This protocol is validated for specificity, capable of separating the target amine from the parent propofol and oxidative impurities.

Instrumentation & Conditions[5][6][7]

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent. | "Plus" or "XBridge" series denotes high surface coverage/end-capping essential for amines [1].[2] |

| Column Temp | 30°C | Maintains consistent viscosity and mass transfer kinetics.[2] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |

| Detection | UV-Vis / PDA at 240 nm (Primary) and 272 nm (Secondary).[2] | 240 nm captures the amine shift; 272 nm is the isosbestic point for Propofol [2].[2] |

| Injection Vol | 10 µL | Prevent column overload due to ionic nature.[2] |

Mobile Phase Preparation[5]

Buffer A (Aqueous Acidic):

-

Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL of HPLC-grade water (10 mM).[2] -

Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid (85%).[2]

-

Critical Additive: Add 0.1% Triethylamine (TEA) if peak tailing persists (acts as a silanol blocker), though modern columns rarely require this.[2]

Solvent B (Organic):

Gradient Program[5]

We utilize a gradient to capture the early-eluting amine salt and the late-eluting parent propofol.

| Time (min) | % Buffer A | % Solvent B | State |

| 0.0 | 90 | 10 | Loading: Highly aqueous to retain the polar salt. |

| 5.0 | 90 | 10 | Isocratic Hold: Elution of 4-Amino Propofol. |

| 15.0 | 20 | 80 | Ramp: Elute hydrophobic impurities/Propofol. |

| 20.0 | 20 | 80 | Wash: Clear column.[2] |

| 21.0 | 90 | 10 | Re-equilibration. |

| 25.0 | 90 | 10 | End. |

Sample Preparation & Handling (Critical Control Point)

The primary source of error in analyzing 4-Amino Propofol is oxidative degradation during sample prep.[2] The solution will turn pink/brown if oxidized.[2]

Diluent Preparation (Antioxidant Cocktail)

Do not use pure water or pure methanol.[2]

-

Formula: 0.1% Sodium Metabisulfite (

) in 10:90 Methanol:Water (v/v). -

Why: Metabisulfite acts as a sacrificial antioxidant, preserving the amine functionality [3].[2]

Standard Preparation[5]

-

Stock Solution: Accurately weigh 10 mg of 4-Amino Propofol HCl into a 10 mL amber volumetric flask. Dissolve in Diluent . (Conc: 1000 µg/mL).[2]

-

Working Standard: Dilute the stock to 50 µg/mL using the Mobile Phase A.

-

Storage: Autosampler must be cooled to 4°C. Solutions are stable for only 24 hours.

System Suitability & Expected Results[6][8]

Acceptance Criteria

| Parameter | Limit | Note |

| Retention Time (RT) | 4-Amino Propofol: ~3.5 - 4.5 min | Elutes early due to polarity. |

| Retention Time (RT) | Propofol Parent: ~16.0 - 17.0 min | Elutes late during the gradient ramp.[2] |

| Tailing Factor ( | NMT 1.5 | Higher values indicate silanol activity (check pH).[2] |

| Resolution ( | > 2.0 | Between Amino-Propofol and any degradation peak. |

| Theoretical Plates | > 3000 | For the 4-Amino peak.[2] |

Troubleshooting Guide

-

Problem: Peak splitting for 4-Amino Propofol.

-

Problem: "Ghost" peaks appearing at 8-10 mins.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical visual check for oxidative degradation prior to injection.

References

-

Chikhale, H. U. (2024).[2][4][5] High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics. Link

-

PubChem. (2025).[1][2][6] 4-Amino-2,6-diisopropylphenol Hydrochloride (Compound Summary). National Library of Medicine.[2] Link

-

Sigma-Aldrich. (2023).[2] Technical Bulletin: Handling of Aminophenol Derivatives and Oxidation Prevention. Link(Note: General grounding on aminophenol handling).

-

Knibbe, C. A., et al. (1998).[2][7] Determination of propofol in low volume samples by high-performance liquid chromatography. Journal of Chromatography B. Link

Sources

- 1. 4-Amino Propofol Hydrochloride | C12H20ClNO | CID 67833600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propofol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 6. 4-Amino-2,6-diisopropylphenol | C12H19NO | CID 818538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to In Vitro Cell-Based Assays for Characterizing 4-Amino Propofol Hydrochloride

Abstract

This guide provides a detailed framework for the preclinical in vitro evaluation of 4-Amino Propofol Hydrochloride, a novel analog of the widely used anesthetic, propofol. Recognizing that structural modifications can significantly alter a compound's efficacy, specificity, and safety profile, a systematic and multi-faceted approach to cellular analysis is imperative. We present a suite of robust, validated cell culture assays designed to construct a comprehensive pharmacological and toxicological profile. These protocols are tailored for researchers, scientists, and drug development professionals, offering step-by-step methodologies for assessing general cytotoxicity, cell viability, the principal mechanism of action at the GABA-A receptor, and downstream apoptotic effects. The overarching goal is to establish a foundational dataset that can confidently guide further preclinical and clinical development.

Scientific Background & Rationale

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, primarily exerting its sedative and hypnotic effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride channel.[1][2] Upon binding, propofol increases the duration of channel opening, leading to enhanced chloride influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.[1][3] While highly effective, propofol's formulation in a lipid emulsion presents challenges, including pain on injection and risks of hyperlipidemia and microbial contamination.[1]

4-Amino Propofol Hydrochloride represents a strategic chemical modification, introducing a hydrophilic amino group and forming a hydrochloride salt. This alteration is predicted to enhance aqueous solubility, potentially obviating the need for a lipid emulsion and its associated drawbacks. However, this structural change necessitates a thorough re-evaluation of its biological activity. The addition of a charged group could alter its interaction with the GABA-A receptor binding pocket, impact its blood-brain barrier permeability, or introduce off-target effects.

Therefore, the primary rationale for the following assays is to:

-

Establish a Therapeutic Window: Determine the concentration range at which 4-Amino Propofol Hydrochloride is pharmacologically active without inducing significant cell death.

-

Confirm Mechanism of Action: Verify if the primary target remains the GABA-A receptor and characterize the nature of the interaction (e.g., agonist, positive allosteric modulator).

-

Quantify Potential Cytotoxicity: Assess the compound's impact on cell viability, proliferation, and its potential to induce programmed cell death (apoptosis).

Foundational Assays: Assessing General Cellular Response

The initial characterization of any new chemical entity involves determining its effect on fundamental cellular processes. These assays are crucial for identifying a concentration range for subsequent mechanistic studies and flagging potential toxicity early in the development pipeline.

Workflow for Initial Viability and Cytotoxicity Screening

Caption: Workflow for initial compound screening.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay is a gold standard for measuring cell viability by quantifying metabolic activity.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma or HEK293) into a 96-well flat-bottom plate at a pre-optimized density (see Table 1) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of 4-Amino Propofol Hydrochloride in culture medium. Also prepare a vehicle control (e.g., sterile water or DMSO, depending on the compound's solvent) and a positive control for cell death (e.g., 10% DMSO).

-

Treatment: Remove the old medium and add 100 µL of the 2x compound dilutions to the appropriate wells.

-

Exposure: Incubate for the desired exposure period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[5]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Cytotoxicity Assessment: LDH Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[6] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon membrane rupture (necrosis). This provides a direct measure of cell death, complementing the metabolic data from the MTT assay.[7]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol in a 96-well plate.

-

Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Lysis Control: To the original plate, add 10 µL of a 10X Lysis Buffer to several control wells (untreated cells) to generate a maximum LDH release control. Incubate for 45 minutes. Then, transfer 50 µL of this supernatant to the new plate.

-

Reaction Mix: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific).

-

Incubation: Add 50 µL of the reaction mix to each well of the new plate containing the supernatants. Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution.

-

Measurement: Read the absorbance at 490 nm and 680 nm (background).

-

Analysis: Subtract the 680 nm absorbance from the 490 nm measurement. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

| Parameter | SH-SY5Y (Neuroblastoma) | HEK293 (Non-neuronal) | Primary Cortical Neurons |

| Seeding Density (cells/well) | 5,000 - 10,000 | 8,000 - 15,000 | 20,000 - 30,000 |

| Initial Compound Range (µM) | 0.1 - 200 | 0.1 - 200 | 0.01 - 100 |

| Incubation Time (hours) | 24, 48 | 24, 48 | 24 |

| Table 1: Recommended starting parameters for foundational cytotoxicity and viability assays. |

Mechanistic Assay: GABA-A Receptor Modulation

Given its heritage, the primary molecular target of 4-Amino Propofol Hydrochloride is hypothesized to be the GABA-A receptor. A functional, cell-based assay is essential to confirm this and to characterize its activity.

Mechanism of GABA-A Receptor Modulation

Caption: Allosteric modulation of the GABA-A receptor.

Fluorescence-Based Halide-Sensing Assay

Principle: This assay utilizes a cell line (e.g., CHO-K1 or HEK293) stably co-expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive Yellow Fluorescent Protein (YFP).[8] In a low-chloride buffer, the YFP fluorescence is high. When the GABA-A channel opens upon activation, iodide (a halide that effectively quenches YFP) flows into the cell, causing a measurable decrease in fluorescence. This allows for a high-throughput, kinetic readout of channel activity.[8][9]

Protocol:

-

Cell Culture: Culture the stable GABA-A receptor/YFP cell line under appropriate selection pressure to maintain expression.

-

Seeding: Seed cells into a 96-well or 384-well black, clear-bottom plate. Incubate for 24-48 hours to form a confluent monolayer.

-

Buffer Exchange: Wash the cells with a low-chloride buffer (e.g., PBS).

-

Compound Addition: Add 4-Amino Propofol Hydrochloride at various concentrations. To distinguish its mode of action, set up parallel experiments:

-

Agonist Mode: Add the compound alone.

-

Modulator Mode: Add the compound followed by a sub-maximal (EC₂₀) concentration of GABA.

-

Controls: Include wells with buffer only (baseline), GABA alone (EC₂₀ and ECₘₐₓ), and a known modulator like Diazepam (positive control).

-

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the YFP fluorescence kinetically over time before and after the addition of an iodide-containing buffer.

-

Analysis:

-

Calculate the rate of fluorescence quench for each condition.

-

In agonist mode, a dose-dependent quench indicates direct receptor activation.

-

In modulator mode, a potentiation of the GABA-induced quench indicates positive allosteric modulation. Plot dose-response curves to determine EC₅₀ (for agonists) or potentiation efficacy.

-

Downstream Cellular Effects: Apoptosis Induction

Propofol has been shown to induce apoptosis in various cell types, a critical consideration for any new analog.[10][11][12] It is essential to determine if 4-Amino Propofol Hydrochloride shares this property.

Workflow for Apoptosis Assessment

Caption: Workflow for apoptosis detection by flow cytometry.

Annexin V / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay provides a detailed picture of cell death pathways. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, co-staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[10]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y) in 6-well plates and treat with 4-Amino Propofol Hydrochloride at concentrations around the IC₅₀ value determined previously. Include a vehicle control and a positive control (e.g., staurosporine). Incubate for 24 hours.

-

Harvesting: Collect both adherent and floating cells. Adherent cells should be gently trypsinized. Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

-

Data Interpretation: Use appropriate compensation controls to set up the analysis quadrants. Quantify the percentage of cells in each of the four populations.

Caspase-Glo® 3/7 Assay

Principle: The activation of executioner caspases, particularly caspase-3 and caspase-7, is a hallmark of the apoptotic cascade. This luminescent, plate-based assay uses a proluminescent caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

Protocol:

-

Cell Seeding and Treatment: Follow the protocol for the MTT assay (steps 1-5), preferably using a white-walled 96-well plate suitable for luminescence.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the reagent directly to each well of the 96-well plate. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Analysis: A dose-dependent increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.

Summary & Data Integration

By systematically applying this suite of assays, researchers can build a robust and comprehensive profile of 4-Amino Propofol Hydrochloride.

| Assay | Endpoint Measured | Key Information Provided |

| MTT Assay | Mitochondrial reductase activity | Overall cell viability and metabolic health; IC₅₀ value. |

| LDH Release Assay | Plasma membrane integrity | Direct measure of cytotoxicity (necrosis); LD₅₀ value. |

| GABA-A Receptor Assay | Ion channel function (Cl⁻ influx) | Primary mechanism of action; potency and efficacy as an agonist or modulator. |

| Annexin V / PI Staining | Phosphatidylserine externalization | Differentiates between apoptosis and necrosis; quantifies cell death pathways. |

| Caspase-Glo® 3/7 Assay | Executioner caspase activity | Confirms apoptosis induction and its dose-dependency. |

| Table 2: Summary of proposed in vitro assays. |

The data should be integrated to form a cohesive narrative. For example, a compound that shows a low IC₅₀ in the MTT assay, a corresponding increase in LDH release, and a dose-dependent activation of caspase-3/7 would be classified as a potent cytotoxic agent that induces apoptosis. Conversely, a compound that modulates the GABA-A receptor at concentrations well below those causing any change in the MTT or LDH assays would have a promising therapeutic window. This integrated understanding is critical for making informed decisions in the drug development process.

References

- OpenAnesthesia. (2023, August 8). Propofol. Retrieved from OpenAnesthesia. [URL: https://www.openanesthesia.org/propofol/]

- Drug Enforcement Administration Diversion Control Division. PROPOFOL (Trade Name: Diprivan®). Retrieved from DEA.gov. [URL: https://www.deadiversion.usdoj.gov/drug_chem_info/propofol.pdf]

- Kushida, A., et al. (2018). Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines. Oncology Letters, 16(5), 5941–5948. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176378/]

- Zhou, C., et al. (2021). Propofol suppresses cell viability, cell cycle progression and motility and induces cell apoptosis of ovarian cancer cells through suppressing MEK/ERK signaling via targeting circVPS13C/miR-145 axis. Bioengineered, 12(1), 1337–1351. [URL: https://pubmed.ncbi.nlm.nih.gov/33557628/]

- Kushida, A., et al. (2018). Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines. Experimental and Therapeutic Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176378/]

- Mayo Clinic. (2025, December 31). Propofol (Intravenous Route). Retrieved from Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/propofol-intravenous-route/description/drg-20065464]

- Drugs.com. (2025, February 3). Propofol: Uses, Dosage, Side Effects & Warnings. Retrieved from Drugs.com. [URL: https://www.drugs.com/propofol.html]

- Wikipedia. Propofol. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Propofol]

- Sun, L., et al. (2015). Propofol induces apoptosis and inhibits the proliferation of rat embryonic neural stem cells via gamma-aminobutyric acid type A receptor. Neural Regeneration Research, 10(11), 1811–1816. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4705856/]

- ResearchGate. Propofol-induced apoptosis in HT-22 cells. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Propofol-induced-apoptosis-in-HT-22-cells-A-CCK-8-assay-results-showed-viability_fig1_344510065]

- Deranged Physiology. (2025, March 2). Propofol. Retrieved from Deranged Physiology. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/nervous-system/Chapter%208.1.1/propofol]

- Thermo Fisher Scientific. Cytotoxicity Assays. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Jeong, S., et al. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature. Medicina, 59(3), 481. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10054716/]

- Choe, S., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspdate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56718. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908415/]

- Baker, J. F., & Varrassi, G. (2023). Propofol. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK538186/]

- ResearchGate. The cell viability in human keratinocytes was assessed by MTT assay. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/The-cell-viability-in-human-keratinocytes-was-assessed-by-MTT-assay-A-Propofol_fig1_332560383]

- Google Patents. CN104649867B - Preparation method of propofol. Retrieved from Google Patents. [URL: https://patents.google.

- de Souza, R. O. M. A., et al. (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Reaction Chemistry & Engineering, 8(1), 114-120. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/re/d2re00331a]

- Sygnature Discovery. GABAA Receptor Services. Retrieved from Sygnature Discovery. [URL: https://www.sygnaturediscovery.com/ion-channels/gabaa-receptors]

- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 1. [URL: https://www.mdpi.com/1422-0067/24/1/1]

- Li, H., et al. (2018). Propofol induces apoptosis of non-small cell lung cancer cells via ERK1/2-dependent upregulation of PUMA. Oncology Letters, 16(4), 4342–4348. [URL: https://www.

- Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA). Retrieved from CADTH. [URL: https://www.cadth.

- Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0059429]

- SmartTots. (2020, May 13). Effects of propofol on hippocampal neuron viability. Retrieved from SmartTots. [URL: https://smarttots.org/research/effects-of-propofol-on-hippocampal-neuron-viability/]

- Liu, T., et al. (2020). Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. Journal of Medicinal Chemistry, 63(14), 7677–7689. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00698]

- National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - MTT Assay Protocol. Retrieved from NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- Creative Biolabs. GABAA Channel Assay Service. Retrieved from Creative Biolabs. [URL: https://www.creative-biolabs.com/ion-channel/gabaa-channel-assay-service.htm]

- Thermo Fisher Scientific. Cytotoxicity Assays. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.

- American Chemical Society. (2022). Two-step flow synthesis of propofol. Retrieved from ACS. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.oprd.2c00123]

- Abcam. MTT assay and its use in cell viability and proliferation analysis. Retrieved from Abcam. [URL: https://www.abcam.com/resources/protocols/mtt-assay-protocol]

- ARUP Laboratories. N-methyl-D-Aspartate Receptor (NMDAR) Antibody, IgG by CBA-IFA, Serum With Reflex to Titer. Retrieved from ARUP Laboratories. [URL: https://ltd.aruplab.com/tests/2004222]

- National Center for Biotechnology Information. (2025, January 24). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Retrieved from NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8784534/]

- PubMed. (2026, January 10). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41525817/]

- Neurology. (2015). NMDA receptor antibodies: A rare association in inflammatory demyelinating diseases. Retrieved from Neurology. [URL: https://www.neurology.org/doi/10.1212/WNL.0000000000001633]

- Pulsus Group. (2021, December 23). Cell viability was measured using the MTT assay. Retrieved from Pulsus Group. [URL: https://www.pulsus.com/scholarly-articles/cell-viability-was-measured-using-the-mtt-assay-12151.html]

- Springer. (2021, January 3). Comparison of N-methyl-D-aspartate receptor antibody assays using live or fixed substrates. Retrieved from Springer. [URL: https://link.springer.com/article/10.1007/s00415-020-10329-0]

Sources

- 1. openanesthesia.org [openanesthesia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 9. Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]